Cas no 1256353-14-6 (6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine)
![6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine structure](https://ja.kuujia.com/scimg/cas/1256353-14-6x500.png)
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
- 6-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine
- 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
- 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-ylamine
- 5H-Pyrrolo[3,4-d]pyrimidin-2-amine, 6,7-dihydro-6-(phenylmethyl)-
- AS06377
- CM10533
- D82292
-
- MDL: MFCD19689554
- インチ: 1S/C13H14N4/c14-13-15-6-11-8-17(9-12(11)16-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,14,15,16)
- InChIKey: GEVBPDWWIHZQOO-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C2C(=C([H])N=C(N([H])[H])N=2)C1([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 252
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.281±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(4.5 g/l)(25ºC)、
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0065-10G |
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 95% | 10g |
¥ 8,646.00 | 2023-04-06 | |
ChemScence | CS-0156302-100mg |
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 100mg |
$76.0 | 2022-04-28 | ||
abcr | AB438263-250 mg |
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine; . |
1256353-14-6 | 250mg |
€227.90 | 2023-04-23 | ||
Chemenu | CM152368-1g |
6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 98% | 1g |
$916 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR858-200mg |
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 98% | 200mg |
634.0CNY | 2021-07-15 | |
Alichem | A109000152-1g |
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 98% | 1g |
$902.06 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0065-500MG |
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 95% | 500MG |
¥ 1,155.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0065-100MG |
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 95% | 100MG |
¥ 435.00 | 2023-04-06 | |
Chemenu | CM152368-1g |
6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
1256353-14-6 | 98% | 1g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | D951339-250mg |
5H-Pyrrolo[3,4-d]pyrimidin-2-amine, 6,7-dihydro-6-(phenylmethyl)- |
1256353-14-6 | 98% | 250mg |
$150 | 2024-06-08 |
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amineに関する追加情報
Introduction to 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS No. 1256353-14-6)
6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 1256353-14-6, is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the pyrrolopyrimidine class, a scaffold widely recognized for its versatility in drug discovery due to its ability to interact with various biological targets. The presence of a benzyl group at the 6-position and an amine functional group at the 2-position contributes to its unique chemical and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine consists of a fused ring system comprising a pyrrole ring and a pyrimidine ring. This bicyclic structure is inherently stable and exhibits favorable pharmacokinetic properties, which are critical for developing therapeutic agents. The benzyl substituent not only enhances the lipophilicity of the molecule but also serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more elaborate structures for drug candidates.
In recent years, pyrrolopyrimidine derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. Notably, compounds within this class have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases involved in cancer metabolism. The amine group at the 2-position of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine provides a nucleophilic site that can be exploited for covalent bond formation with biomolecules, enhancing target engagement and improving drug efficacy.
One of the most compelling aspects of this compound is its role as a building block in the development of novel therapeutic agents. For instance, recent studies have demonstrated its utility in generating inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. The benzyl group facilitates modifications that can fine-tune binding interactions with JAK enzymes, allowing for the optimization of potency and selectivity. Such modifications are essential for minimizing off-target effects and improving patient outcomes.
The synthesis of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine typically involves multi-step organic transformations starting from readily available precursors. Key steps often include cyclization reactions to form the pyrrolopyrimidine core followed by selective functionalization to introduce the benzyl and amine groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. For example, transition-metal-catalyzed reactions have been employed to streamline certain synthetic steps while maintaining high yields and purity.
From a biochemical perspective, the amine moiety at the 2-position of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine is particularly noteworthy. It can participate in hydrogen bonding interactions with biological targets, thereby influencing binding affinity and specificity. This feature has been leveraged in designing molecules that exhibit high selectivity for particular enzymes or receptors. Additionally, the benzyl group can serve as a steric anchor that helps orient the molecule correctly within the binding pocket of a target protein.
Recent research has also explored the pharmacological potential of derivatives of 6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine in addressing neurological disorders. Studies suggest that certain analogs may modulate neurotransmitter release or receptor activity by interacting with specific ion channels or G-protein coupled receptors (GPCRs). The ability to fine-tune these interactions through structural modifications makes this scaffold highly attractive for developing treatments against conditions such as Alzheimer's disease or Parkinson's disease.
In conclusion,6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS No. 1256353-14-6) represents a versatile and promising compound in pharmaceutical research. Its unique structural features enable diverse chemical modifications while maintaining favorable pharmacokinetic properties. The growing body of literature highlighting its applications in drug discovery underscores its importance as a key intermediate for developing novel therapeutic agents targeting various diseases.
1256353-14-6 (6-benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine) 関連製品
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)
- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)
- 4055-72-5(5-Allyl-1-methoxy-2,3-dihydroxybenzene)
- 1261484-40-5(3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 2060027-59-8(1(2H)-Phthalazinone, 6-(trifluoromethyl)-)
- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)
